![molecular formula C23H25N3O4 B2671894 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775399-42-2](/img/structure/B2671894.png)
1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as DOP, is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of experiments due to its unique properties and structure. DOP is a piperidine derivative with a dimethoxybenzoyl group attached to its nitrogen atom. It has been used in a variety of different studies, including those related to biochemistry, physiology, and pharmacology.
Scientific Research Applications
Central Nervous System Agents
Compounds similar to 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine have been synthesized with potential applications as central nervous system agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] and found them to inhibit tetrabenazine-induced ptosis, indicating potential antitetrabenazine activity associated with the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety (Bauer et al., 1976).
Biological Activities and Synthesis
A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized and evaluated for biological activities. Khalid et al. (2016) conducted this study and found that these compounds exhibited inhibition against butyrylcholinesterase enzyme and showed potential in ligand-BChE binding affinity (Khalid et al., 2016).
Anticancer Agents
Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole with the aim of evaluating them as anticancer agents. Their research indicated that certain compounds had strong anticancer properties, highlighting the potential therapeutic usefulness of these derivatives (Rehman et al., 2018).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) studied 1,3,4-Oxadiazole N-Mannich Bases for their antimicrobial and anti-proliferative activities. They found that certain derivatives exhibited broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria, along with optimal anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Antimicrobial Agents
Jadhav et al. (2017) synthesized a series of novel compounds derived from 1,2,3-triazole and found moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains. This indicates the potential use of these compounds as antimicrobial agents (Jadhav et al., 2017).
Analgesic Activity
Waters (1978) researched aromatic carboxylic esters of 1-methyl-4-piperidinol and found that certain esters exhibited analgesic activity. Specifically, one compound showed activity nearly twice that of codeine in an assay, indicating its potential as an analgesic (Waters, 1978).
Inhibition of Cancer Cells
Sica et al. (2019) explored the inhibition of oxidative phosphorylation in cancer cells, using compounds related to 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. They found that specific combinations of compounds could lead to the lethal poisoning of cancer cells (Sica et al., 2019).
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-18-8-9-19(20(15-18)29-2)23(27)26-12-10-16(11-13-26)14-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRXFDUJXGHZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

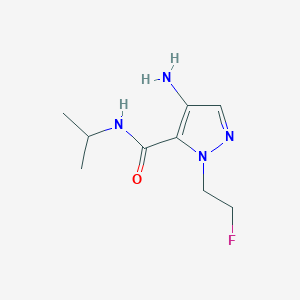

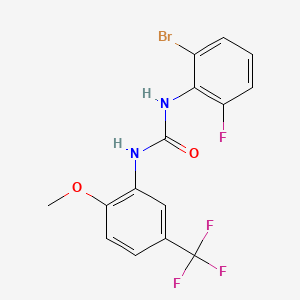
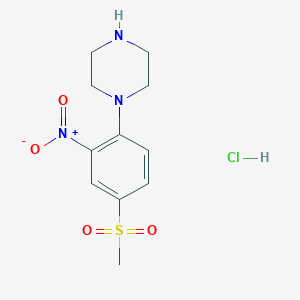
![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)
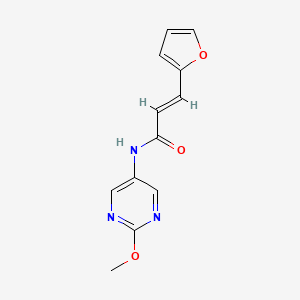
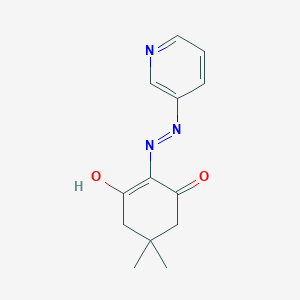

![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
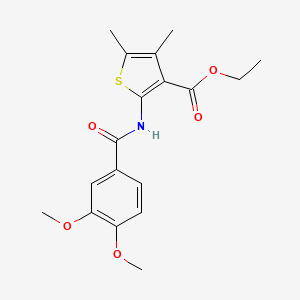
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)
